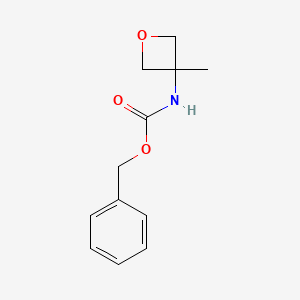

benzyl N-(3-methyloxetan-3-yl)carbamate

説明

特性

IUPAC Name |

benzyl N-(3-methyloxetan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(8-15-9-12)13-11(14)16-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKQYAGQZORLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Benzyl N-(3-methyloxetan-3-yl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of benzyl N-(3-methyloxetan-3-yl)carbamate, a molecule of significant interest in medicinal chemistry. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from closely related analogues and well-established chemical principles to offer a robust predictive profile. We will delve into its synthesis, physicochemical and spectroscopic properties, reactivity, and potential applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this promising scaffold.

Introduction: The Strategic Combination of the Oxetane Ring and Carbamate Linker

The structure of benzyl N-(3-methyloxetan-3-yl)carbamate incorporates two key pharmacophoric elements: the 3,3-disubstituted oxetane ring and the benzyl carbamate protecting group. Oxetanes have emerged as valuable motifs in drug discovery, often serving as polar and metabolically stable isosteres for gem-dimethyl and carbonyl groups.[1][2] Their unique three-dimensional structure can improve aqueous solubility, lipophilicity, and metabolic stability of parent compounds.[3][4] The carbamate linkage, on the other hand, is a stable and versatile functional group widely used in medicinal chemistry as a peptide bond surrogate and for the design of prodrugs.[5] The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, removable under various conditions, making the title compound a valuable intermediate for further synthetic transformations.[6]

Physicochemical Properties

Based on its structure and data from analogous compounds, the following physicochemical properties for benzyl N-(3-methyloxetan-3-yl)carbamate can be predicted:

| Property | Predicted Value | Rationale/Source Analogy |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | |

| Appearance | White to off-white solid or viscous oil | Based on similar carbamate compounds. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | General solubility of protected amines. |

| Melting Point | Expected to be a low-melting solid or an oil at room temperature. | |

| Boiling Point | > 300 °C (decomposes) | High boiling point is typical for compounds of this molecular weight. |

| pKa | The oxetane oxygen is weakly basic. The carbamate N-H is weakly acidic. | The pKa of an amine can be influenced by the presence of an oxetane ring.[7] |

Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate

The most direct and logical synthetic route to the title compound is the reaction of 3-amino-3-methyloxetane with benzyl chloroformate. This is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto a primary amine.[8]

Caption: Synthetic scheme for benzyl N-(3-methyloxetan-3-yl)carbamate.

Detailed Experimental Protocol

Materials:

-

3-amino-3-methyloxetane hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or a biphasic system like Dioxane/Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Amine: To a solution of 3-amino-3-methyloxetane hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate to neutralize the hydrochloride and free the amine.

-

Reaction with Benzyl Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate dropwise to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 3-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, perform an aqueous work-up. If a biphasic system was used, separate the organic layer. If a single organic solvent was used, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted benzyl chloroformate and acidic byproducts, followed by a wash with brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl N-(3-methyloxetan-3-yl)carbamate.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons of the benzyl group |

| ~5.10 | s | 2H | -O-CH₂ -Ph |

| ~5.00 | br s | 1H | -NH - |

| ~4.5-4.7 | m | 4H | Oxetane ring protons (-O-CH₂ -C-CH₂ -O-) |

| ~1.50 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | Carbonyl carbon of the carbamate (-C =O) |

| ~136 | Quaternary aromatic carbon of the benzyl group |

| ~128.5, 128.0, 127.8 | Aromatic carbons of the benzyl group |

| ~80 | Oxetane ring carbons (-O-C H₂-C-C H₂-O-) |

| ~67 | Methylene carbon of the benzyl group (-O-C H₂-Ph) |

| ~55 | Quaternary carbon of the oxetane ring |

| ~22 | Methyl carbon (-C H₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretching of the carbamate |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1700 | C=O stretching of the carbamate |

| ~1520 | N-H bending of the carbamate |

| ~1250 | C-O stretching |

| ~980 | Oxetane ring breathing mode |

Reactivity and Chemical Stability

The chemical behavior of benzyl N-(3-methyloxetan-3-yl)carbamate is dictated by its constituent functional groups.

The Oxetane Ring

The 3,3-disubstituted oxetane ring is generally more stable than other substituted oxetanes and is significantly more stable than epoxides.[10][11]

-

Acidic Conditions: The oxetane ring is susceptible to ring-opening under strong acidic conditions. The reaction is initiated by protonation of the oxetane oxygen, followed by nucleophilic attack.

-

Basic Conditions: The oxetane ring is generally stable under basic conditions.[10]

-

Reductive and Oxidative Conditions: The stability towards various reducing and oxidizing agents is generally good, allowing for a wide range of chemical transformations on other parts of the molecule without affecting the oxetane ring.[12]

The Benzyl Carbamate Group

The benzyloxycarbonyl (Cbz) group is a versatile protecting group for amines.

-

Deprotection: The Cbz group can be cleaved under various conditions:

-

Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common and clean method for Cbz deprotection.[6]

-

Acidic Conditions: Strong acids such as HBr in acetic acid can also cleave the Cbz group.

-

Lewis Acids: Certain Lewis acids can also effect the removal of the Cbz group.

-

Caption: Deprotection of the Cbz group via hydrogenolysis.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 3-amino-3-methyloxetane moiety, which is unmasked after deprotection, can be incorporated into lead compounds to enhance their pharmacological properties.

-

Improved Physicochemical Properties: The incorporation of the oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[3][4]

-

Modulation of Biological Activity: The rigid, three-dimensional nature of the oxetane ring can influence the conformation of a molecule, leading to improved binding affinity and selectivity for its biological target.

-

Versatile Synthetic Intermediate: As a Cbz-protected amine, this compound allows for the selective modification of other functional groups in a molecule before the final deprotection step to reveal the primary amine for further elaboration.

Safety and Handling

7.1. Benzyl N-(3-methyloxetan-3-yl)carbamate (Predicted)

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

-

Toxicity: While specific toxicity data is unavailable, carbamates as a class can have varying levels of toxicity.[14] It is prudent to treat this compound as potentially harmful if ingested, inhaled, or absorbed through the skin.

7.2. Key Reagents

-

Benzyl Chloroformate: This reagent is corrosive, a lachrymator, and toxic. It should be handled with extreme care in a fume hood.[15]

-

Oxetanes: Low molecular weight oxetanes can be flammable and should be handled away from ignition sources.[16]

Conclusion

Benzyl N-(3-methyloxetan-3-yl)carbamate represents a strategically designed building block for medicinal chemistry. Its synthesis is straightforward, and its constituent functional groups offer a unique combination of stability and reactivity. The oxetane moiety provides an avenue to improved physicochemical and pharmacokinetic properties, while the versatile Cbz protecting group allows for its seamless integration into complex synthetic pathways. This guide provides a foundational understanding of this compound, which should aid researchers in its effective utilization in the design and development of novel therapeutic agents.

References

-

ResearchGate. (2025, August 6). N-Substituted carbamate synthesis using urea as carbonyl source over TiO 2 –Cr 2 O 3 /SiO 2 catalyst | Request PDF. Retrieved from [Link]

-

ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

-

ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Retrieved from [Link]

-

Semantic Scholar. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

-

The Dong Group. (n.d.). Oxetane Presentation.pptx. Retrieved from [Link]

-

Agilent. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spectroscopic and Computational Characterization of the Base-off Forms of Cob(II)alamin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. Retrieved from [Link]

-

IDEAS/RePEc. (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

-

RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

-

National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. Retrieved from [Link]

-

Organic Syntheses. (2015, March 25). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]

-

Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]

-

Chemdad. (n.d.). Benzyl chloroformate Eight Chongqing Chemdad Co.. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Crystallographic and Spectroscopic Characterization. Retrieved from [Link]

Sources

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 8. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 9. orgsyn.org [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. agilent.com [agilent.com]

- 14. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Benzyl chloroformate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

Technical Guide: Benzyl N-(3-methyloxetan-3-yl)carbamate

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

Benzyl N-(3-methyloxetan-3-yl)carbamate is a specialized synthetic intermediate used primarily in the development of pharmaceutical candidates.[1] It serves as a stable, protected form of 3-methyloxetan-3-amine , a critical bioisostere for the gem-dimethyl group and carbonyl functionalities in drug design.[1]

This guide details the physicochemical identity, synthesis, and strategic application of this compound. It addresses the stability challenges associated with the strained oxetane ring and provides a validated protocol for its generation and deprotection.

Chemical Identity & Properties

While the Cbz-protected derivative is often synthesized in situ or custom-ordered, it is indexed via its parent amine in most public chemical repositories.

Nomenclature & Identifiers

| Attribute | Detail |

| Chemical Name | Benzyl N-(3-methyloxetan-3-yl)carbamate |

| Systematic Name | Benzyl (3-methyloxetan-3-yl)carbamate |

| Parent Amine CAS | 874473-14-0 (3-Methyloxetan-3-amine) |

| Cbz-Cl Reagent CAS | 501-53-1 (Benzyl chloroformate) |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| SMILES | CC1(COC1)NC(=O)OCC2=CC=CC=C2 |

Physicochemical Profile

The introduction of the oxetane ring into a scaffold profoundly alters physicochemical properties compared to a standard gem-dimethyl or cyclopropyl group.[1]

| Property | Value (Predicted/Observed) | Significance in Drug Design |

| LogP | ~1.5 - 1.8 | Lower lipophilicity than gem-dimethyl, improving aqueous solubility. |

| H-Bond Acceptors | 3 (Carbamate O + Oxetane O) | Oxetane oxygen acts as a weak H-bond acceptor, influencing binding affinity.[1] |

| Ring Strain | ~107 kJ/mol | High strain makes the ring susceptible to acid-catalyzed ring opening; Cbz protection stabilizes the amine. |

| Solubility | Moderate (Organic solvents) | Soluble in DCM, EtOAc, DMSO; limited water solubility until deprotected. |

Strategic Application: The Oxetane Bioisostere

The 3,3-disubstituted oxetane motif is a high-value tool in modern medicinal chemistry.[1] It is frequently employed to replace gem-dimethyl groups or carbonyl groups to modulate DMPK (Drug Metabolism and Pharmacokinetics) properties.

Mechanism of Action in Structure-Activity Relationships (SAR)

-

Solubility Enhancement: The oxetane oxygen lowers LogP (lipophilicity) and increases polarity without introducing a hydrogen bond donor, often improving metabolic stability.

-

Conformational Lock: The 4-membered ring restricts the conformational freedom of the amine substituent, potentially locking the molecule in a bioactive conformation.

-

Metabolic Blocking: The quaternary carbon at the 3-position prevents metabolic oxidation (N-dealkylation) at that site.

Decision Logic: When to Use This Scaffold

Figure 1: Decision matrix for incorporating the 3-methyloxetan-3-yl motif into drug candidates.

Synthesis Protocol

Objective: Synthesize Benzyl N-(3-methyloxetan-3-yl)carbamate from 3-methyloxetan-3-amine hydrochloride.

Safety Note: Oxetanes are sensitive to strong Lewis acids which can trigger polymerization or ring opening. Maintain basic or neutral conditions during workup.

Reagents & Materials

-

Starting Material: 3-Methyloxetan-3-amine HCl (CAS 874473-14-0)

-

Reagent: Benzyl chloroformate (Cbz-Cl) (CAS 501-53-1)

-

Base: Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)[1]

-

Solvent: Dichloromethane (DCM) / Water (biphasic) or THF[1]

Step-by-Step Procedure (Schotten-Baumann Conditions)

-

Preparation: In a round-bottom flask, dissolve 3-methyloxetan-3-amine HCl (1.0 equiv) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃ (3.0 equiv).

-

Rationale: The biphasic system with a weak inorganic base buffers the reaction, preventing acidification that could open the oxetane ring.

-

-

Addition: Cool the mixture to 0°C. Add Benzyl chloroformate (1.1 equiv) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

-

Endpoint: Disappearance of the polar amine peak and appearance of the less polar carbamate.

-

-

Workup: Separate the organic layer.[2] Extract the aqueous layer twice with DCM. Combine organic phases.[3]

-

Washing: Wash combined organics with brine. Crucial: Do not wash with strong acid (e.g., 1M HCl), as this risks ring opening. Use 5% citric acid if neutralization is absolutely necessary, but water/brine is preferred.

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for Cbz-protection of 3-methyloxetan-3-amine.

Handling & Stability

The oxetane ring introduces specific stability concerns that differ from standard aliphatic amines.

-

Acid Sensitivity: The high ring strain (~107 kJ/mol) makes the oxygen atom a target for protonation, leading to ring opening and formation of the corresponding diol or chloro-alcohol.

-

Storage: Store pure compound at -20°C.[1]

-

Solvents: Avoid protic acids (HCl, H₂SO₄) in downstream processing. Use TFA only for short durations if removing other groups, or prefer hydrogenation for Cbz removal.

-

-

Deprotection: The Cbz group is orthogonal to the oxetane ring stability under hydrogenolysis conditions.

-

Protocol: H₂ (1 atm), Pd/C (10%), MeOH, RT. This cleanly yields the free amine without compromising the ring.

-

References

-

PubChem. (2024).[3] 3-Methyloxetan-3-amine (CAS 874473-14-0).[4] National Library of Medicine. [Link]

-

Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link][1]

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529. [Link][1]

-

Organic Chemistry Portal. (2024).[5] Protection of Amino Groups: Cbz Group. [Link][1]

Sources

- 1. 111955-03-4|(S)-Benzyl (1-oxopropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. (S)-Benzyl (2-oxooxetan-3-YL)carbamate | C11H11NO4 | CID 489182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propose a mechanism for the reaction of benzyl acetate with methy... | Study Prep in Pearson+ [pearson.com]

Spectral Characterization of Benzyl N-(3-methyloxetan-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data for benzyl N-(3-methyloxetan-3-yl)carbamate, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes predicted ¹H NMR, ¹³C NMR, IR, and MS data based on the well-established spectral characteristics of its core functional moieties: the benzyl carbamate and the 3-methyloxetane ring. The causality behind the predicted spectral features is explained, offering a robust framework for the identification and characterization of this and structurally related compounds. Detailed, field-proven protocols for acquiring high-quality spectral data are also provided to ensure experimental reproducibility and integrity.

Introduction

Benzyl N-(3-methyloxetan-3-yl)carbamate integrates two key structural motifs: the versatile benzyl carbamate protecting group and the increasingly important 3-substituted oxetane ring. Oxetanes are recognized as valuable isosteres for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as solubility in drug candidates.[1] The benzyl carbamate group is a widely used protecting group for amines in organic synthesis. A comprehensive understanding of the spectral signature of this molecule is therefore crucial for researchers working on its synthesis, characterization, and application in various developmental pipelines.

This guide is structured to provide an in-depth, yet accessible, overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Each section will delve into the theoretical underpinnings of the predicted spectra, linking them directly to the molecular structure.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For benzyl N-(3-methyloxetan-3-yl)carbamate, both ¹H and ¹³C NMR will provide a wealth of information.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be a composite of signals arising from the benzyl group, the carbamate NH proton, and the 3-methyloxetane moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl N-(3-methyloxetan-3-yl)carbamate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl (Ar-H) | 7.30 - 7.40 | Multiplet | 5H | Typical range for monosubstituted benzene ring protons.[2] |

| Benzylic (Ar-CH₂) | ~5.11 | Singlet | 2H | Deshielded by the adjacent oxygen and aromatic ring. |

| Carbamate (N-H) | ~5.0 (broad) | Singlet | 1H | Chemical shift is concentration and solvent dependent; often broad due to quadrupole broadening and exchange.[3] |

| Oxetane (ring CH₂) | ~4.4 - 4.6 | AB quartet or multiplet | 4H | Diastereotopic protons of the oxetane ring, deshielded by the ring oxygen. |

| Methyl (CH₃) | ~1.6 | Singlet | 3H | Shielded aliphatic proton environment. |

Causality of Signal Characteristics:

-

The aromatic protons are expected to appear as a complex multiplet due to small differences in their chemical environments.

-

The benzylic protons appear as a sharp singlet as there are no adjacent protons to couple with. Their downfield shift is a cumulative effect of the electron-withdrawing aromatic ring and the adjacent oxygen atom.

-

The carbamate NH proton signal is often broad and its chemical shift can vary. In a protic deuterated solvent like D₂O or CD₃OD, this peak would likely disappear due to proton-deuterium exchange, a useful diagnostic test.[3]

-

The four oxetane ring protons are diastereotopic and are expected to exhibit complex splitting patterns, likely an AB quartet or a multiplet, due to geminal and vicinal coupling. Their significant downfield shift is due to the deshielding effect of the electronegative ring oxygen.

-

The methyl protons are in a shielded environment and should appear as a singlet.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzyl N-(3-methyloxetan-3-yl)carbamate

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~156 | Typical for a carbamate carbonyl carbon.[4] |

| Aromatic (ipso-C) | ~136 | Quaternary carbon of the benzene ring attached to the benzylic group. |

| Aromatic (Ar-C) | 128 - 129 | Aromatic carbons of the benzene ring.[5] |

| Oxetane (ring CH₂) | ~78 | Deshielded by the ring oxygen. |

| Benzylic (Ar-CH₂) | ~67 | Deshielded by the aromatic ring and adjacent oxygen. |

| Oxetane (quaternary C) | ~40 | Quaternary carbon of the oxetane ring. |

| Methyl (CH₃) | ~22 | Shielded aliphatic carbon. |

Structural Correlation:

Caption: Predicted NMR assignments for key structural motifs.

C. Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of benzyl N-(3-methyloxetan-3-yl)carbamate will be dominated by absorptions from the carbamate and benzyl groups.

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H (stretch) | ~3300 | Medium, broad | Carbamate N-H stretching |

| C-H (aromatic) | 3030 - 3100 | Medium | Aromatic C-H stretching |

| C-H (aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H stretching |

| C=O (stretch) | ~1690 | Strong | Carbamate carbonyl stretching ("Amide I" band)[6] |

| N-H (bend) | ~1530 | Medium | Carbamate N-H bending ("Amide II" band) |

| C=C (aromatic) | 1450 - 1600 | Medium | Aromatic ring stretching |

| C-O (stretch) | 1230 - 1250 | Strong | Carbamate ester C-O stretching |

| C-O-C (stretch) | ~980 | Strong | Oxetane ring ether stretching |

Interpretation of Key Bands:

-

The broad N-H stretch around 3300 cm⁻¹ is characteristic of a secondary amide/carbamate.

-

The very strong absorption around 1690 cm⁻¹ for the C=O stretch is a hallmark of the carbamate functional group.

-

The presence of the oxetane ring is indicated by a strong C-O-C stretching vibration, typically observed around 980 cm⁻¹.

Caption: Key IR absorptions and their corresponding functional groups.

D. Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of benzyl N-(3-methyloxetan-3-yl)carbamate (C₁₃H₁₇NO₃) is 235.28 g/mol . A peak corresponding to the molecular ion [M]⁺ or, more likely, the protonated molecule [M+H]⁺ at m/z 236 in electrospray ionization (ESI) or chemical ionization (CI) is expected.

-

Key Fragmentation Pathways:

-

Loss of the benzyl group: A prominent fragment at m/z 91 corresponding to the tropylium cation ([C₇H₇]⁺) is highly characteristic of benzyl-containing compounds.[7]

-

Cleavage of the carbamate: Fragmentation of the carbamate linkage can lead to several characteristic ions.

-

Oxetane ring opening: Under energetic ionization conditions, the strained oxetane ring may undergo fragmentation.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

E. Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI, CI, or EI) and mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

IV. Conclusion

The comprehensive spectral analysis presented in this guide, though predictive, offers a robust and scientifically grounded framework for the characterization of benzyl N-(3-methyloxetan-3-yl)carbamate. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, rooted in the fundamental principles of spectroscopy and the known behavior of its constituent functional groups, provides researchers with a reliable reference for structural verification. The inclusion of standardized experimental protocols further ensures that high-quality, reproducible data can be obtained. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related compounds in the field of drug discovery and development.

References

-

Oregon State University. ¹H NMR Chemical Shifts. [Link]

-

Oregon State University. ¹³C NMR Chemical Shifts. [Link]

-

Chemistry Connected. NMR shifts ¹H - general. [Link]

-

García-García, E., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5191. [Link]

-

PubChem. Benzyl carbamate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Haque, N., et al. (2020). Supporting Information: Copper-catalyzed aerobic oxidative C(sp³)–H amination for the synthesis of α-amino ureas and carbamates. New Journal of Chemistry, 44(30), 12869-12877. [Link]

-

Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11879-11936. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 54(22), 7772-7783. [Link]

- Google Patents. Process for the preparation of n-[3-(aminomethyl)

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

- 7. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic N-Cbz Protection of 3-Aminooxetanes: A Technical Guide for Medicinal Chemists

Foreword: The Oxetane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out as a privileged scaffold.[1] Its unique physicochemical properties, including increased polarity and metabolic stability compared to more conventional carbocyclic analogues, have made it an attractive bioisosteric replacement for gem-dimethyl and carbonyl groups.[1] Specifically, 3-aminooxetanes have emerged as versatile building blocks, offering a three-dimensional exit vector for molecular elaboration in drug design.[2] However, the inherent reactivity of the primary amine necessitates a robust protection strategy to enable selective chemical transformations at other positions. This guide provides an in-depth technical overview of the reaction between benzyl chloroformate and 3-aminooxetanes to furnish the corresponding N-benzyloxycarbonyl (Cbz) protected derivatives, a cornerstone transformation in the synthesis of complex oxetane-containing molecules.

The Underlying Chemistry: An Overview of the N-Cbz Protection of 3-Aminooxetane

The protection of the amino group in 3-aminooxetane as its benzyloxycarbonyl derivative is a critical step in its utilization as a synthetic intermediate. The Cbz group is a widely employed amine protecting group in organic synthesis due to its ease of introduction and its stability to a range of reaction conditions, yet it can be readily removed by catalytic hydrogenolysis.[3]

The reaction of 3-aminooxetane with benzyl chloroformate (Cbz-Cl) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 3-aminooxetane attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the N-Cbz protected 3-aminooxetane and hydrochloric acid as a byproduct.[4]

Given the generation of hydrochloric acid, the reaction is typically carried out in the presence of a base to neutralize the acid and drive the reaction to completion. The choice of base and solvent system is critical and is often guided by the specific substrate and the desired reaction conditions. A common and effective method is the use of Schotten-Baumann conditions, which involve a two-phase system of an organic solvent and an aqueous basic solution.[5][6]

Caption: Reaction mechanism of N-Cbz protection of 3-aminooxetane.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for the N-Cbz protection of amines. It is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 3-Aminooxetane hydrochloride | Starting material |

| Benzyl chloroformate (Cbz-Cl) | Protecting group source |

| Sodium carbonate (Na₂CO₃) | Base for HCl neutralization |

| Dichloromethane (DCM) | Organic solvent |

| Water (H₂O) | Aqueous solvent |

| Brine | For aqueous workup |

| Anhydrous sodium sulfate | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Ice bath | For temperature control |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Thin-layer chromatography (TLC) | For reaction monitoring |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminooxetane hydrochloride (1.0 eq.) in a mixture of water and dichloromethane (1:1 v/v).

-

Basification: Cool the solution to 0 °C in an ice bath. Slowly add sodium carbonate (2.2 eq.) portion-wise, ensuring the temperature remains below 5 °C. Stir for 15-20 minutes until all the solid has dissolved and the solution is basic (check with pH paper).

-

Addition of Benzyl Chloroformate: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 eq.) dropwise to the vigorously stirred biphasic mixture over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Workup: Once the reaction is complete, separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz-3-aminooxetane. The crude product can be purified by column chromatography on silica gel if necessary.

Caption: Experimental workflow for N-Cbz protection.

Causality Behind Experimental Choices and Troubleshooting

The choice of Schotten-Baumann conditions is deliberate. The biphasic system allows for the efficient neutralization of the generated HCl in the aqueous phase, preventing the protonation of the starting amine, which would render it non-nucleophilic.[7] The use of a slight excess of sodium carbonate ensures that the reaction medium remains basic throughout the addition of the acidic benzyl chloroformate.

Potential Challenges and Solutions:

| Challenge | Potential Cause | Troubleshooting Strategy |

| Low Yield | Incomplete reaction; protonation of the starting amine. | Ensure adequate cooling during the addition of Cbz-Cl. Use a sufficient excess of a suitable base. Monitor the pH of the aqueous layer. |

| Formation of Di-Cbz Product | Unlikely with a primary amine, but possible if the reaction is run for too long or at elevated temperatures. | Use a stoichiometric amount of benzyl chloroformate. Monitor the reaction closely by TLC. |

| Ring Opening of the Oxetane | The oxetane ring is generally stable to basic conditions but can be sensitive to strong acids.[8] | Avoid strongly acidic workup conditions. If acidic washing is necessary, use a dilute acid and perform the wash quickly at low temperatures. |

| Difficult Purification | Presence of unreacted starting materials or byproducts. | Ensure the reaction goes to completion. Optimize the chromatographic purification conditions. |

Applications in Drug Development

The N-Cbz-3-aminooxetane scaffold is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility has been demonstrated in the development of inhibitors for various therapeutic targets. For instance, it has been incorporated into the synthesis of novel kinase inhibitors and other targeted therapies where the oxetane moiety is used to modulate physicochemical properties and improve drug-like characteristics. The protected amine allows for further synthetic manipulations, such as amide bond formation or alkylation, to build more complex molecular architectures. A notable example is its use in the synthesis of 3-(4-substitutedaryloxymethyl)oxetan-3-ylamines, which are precursors to compounds with potential pharmacological activity.[9]

Conclusion

The N-Cbz protection of 3-aminooxetanes is a fundamental and enabling transformation for the incorporation of this valuable scaffold into drug candidates. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and awareness of potential side reactions are crucial for the successful synthesis of these important intermediates. The protocol and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to confidently and efficiently utilize this key reaction in their synthetic endeavors.

References

-

Organic Syntheses, Coll. Vol. 4, p.162 (1963); Vol. 34, p.13 (1954). Available at: [Link]

-

Organic Syntheses, Vol. 95, p. 294 (2018). Available at: [Link]

- Google Patents. (2013). Methods for making oxetan-3-ylmethanamines. WO2013169531A1.

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

-

Sun, J., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(34), 9235-9240. Available at: [Link]

-

Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Indian Journal of Heterocyclic Chemistry, 24(3), 345-350. Available at: [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

- Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols. US20100168385A1.

-

Bull, J. A., et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-143. Available at: [Link]

-

Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. Available at: [Link]

-

Grygorenko, O. O., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

-

Soós, T., et al. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie International Edition. Available at: [Link]

-

ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (2010). ChemInform, 41(29). Available at: [Link]

-

PubChem. (n.d.). Benzyl carbamate. Available at: [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

Moodley, B., & Singh, P. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[7]arenes derivatives. South African Journal of Chemistry, 68, 27-38. Available at: [Link]

- Google Patents. (1994). Heterocyclic compounds, processes for their preparation and pharmaceutical compositions containing them. US5328927A.

- Google Patents. (2003). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. US6528505B1.

-

L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]

Sources

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]

- 9. connectjournals.com [connectjournals.com]

Technical Deep Dive: Benzyl N-(3-methyloxetan-3-yl)carbamate as a Strategic Building Block

Executive Summary

Benzyl N-(3-methyloxetan-3-yl)carbamate (CAS: 1349988-69-7) represents a critical intermediate in modern medicinal chemistry, specifically designed to introduce the 3-methyloxetan-3-amine motif into drug candidates.[1] This moiety has emerged as a high-value bioisostere for gem-dimethyl and carbonyl groups, offering a unique solution to the "lipophilicity tax" often incurred during lead optimization.

This guide details the structural rationale, synthesis, and handling of this building block, emphasizing its role in improving physicochemical properties (solubility, metabolic stability) while mitigating the inherent fragility of the oxetane ring during synthetic sequences.

Part 1: Structural Significance & Physicochemical Logic

The Oxetane Advantage: Beyond the Gem-Dimethyl

The incorporation of the 3,3-disubstituted oxetane ring is not merely a structural variation; it is a strategic maneuver to modulate Lipophilic Efficiency (LipE) .

-

Gem-Dimethyl Replacement: Replacing a gem-dimethyl group (

) with an oxetane ring ( -

Solubility Enhancement: The oxetane oxygen acts as a weak hydrogen bond acceptor, significantly increasing aqueous solubility compared to carbocyclic analogs.

-

Metabolic Blockade: The 3-position of the oxetane is sterically hindered and lacks protons, effectively blocking oxidative metabolism (CYP450) that typically targets exposed methylene or methyl groups.

The Cbz Protecting Group Strategy

The choice of the Benzyl carbamate (Cbz) protecting group in this building block is chemically deliberate, addressing the specific stability profile of the oxetane ring.

| Feature | Cbz-Protected (This Compound) | Boc-Protected Alternative |

| Deprotection Method | Hydrogenolysis ( | Acidolysis (TFA or HCl) |

| Oxetane Compatibility | High. The oxetane ring is stable to standard hydrogenation conditions.[1] | Moderate/Risk. Strong acids can trigger ring-opening polymerization or hydrolysis of the strained ether. |

| Orthogonality | Stable to acidic and basic conditions used in other steps. | Labile to acid; limits synthetic sequence flexibility. |

Expert Insight: While 3,3-disubstituted oxetanes are more robust than their monosubstituted counterparts, they remain susceptible to acid-catalyzed ring opening (forming diols or polymers). Using the Cbz group allows the chemist to release the free amine under neutral conditions (hydrogenation), preserving the integrity of the strained ring.

Part 2: Synthetic Routes & Manufacturing

The synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate is most efficiently achieved via a Curtius Rearrangement starting from 3-methyl-3-oxetanecarboxylic acid. This route avoids the isolation of the volatile and potentially unstable free amine intermediate.

Synthesis Workflow (DOT Visualization)

Figure 1: One-pot synthesis via Curtius Rearrangement. This pathway minimizes handling of unstable intermediates.

Part 3: Experimental Protocols

Protocol A: Synthesis via Curtius Rearrangement

Objective: Preparation of Benzyl N-(3-methyloxetan-3-yl)carbamate from 3-methyl-3-oxetanecarboxylic acid.[1]

Reagents:

-

3-Methyl-3-oxetanecarboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

Benzyl alcohol (BnOH) (1.5 equiv)

-

Toluene (anhydrous)

Step-by-Step Procedure:

-

Activation: Charge a flame-dried round-bottom flask with 3-methyl-3-oxetanecarboxylic acid and anhydrous toluene (0.2 M concentration) under nitrogen.

-

Azide Formation: Cool to 0°C. Add Et3N dropwise, followed by DPPA. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.

-

Rearrangement: Heat the mixture to 80°C. Evolution of nitrogen gas (

) will be observed. Monitor by IR (appearance of isocyanate peak ~2260 cm⁻¹) if possible. Stir until gas evolution ceases (~1–2 hours). -

Trapping: Add Benzyl alcohol directly to the hot reaction mixture. Continue heating at 80°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Wash sequentially with saturated

, water, and brine. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Deprotection (Cbz Removal)

Objective: Release of the free amine (3-methyloxetan-3-amine) for subsequent coupling.[1]

Reagents:

-

Benzyl N-(3-methyloxetan-3-yl)carbamate[]

-

Pd/C (10% w/w, catalytic amount)

-

Methanol or Ethanol (Solvent)

-

Hydrogen gas (

)

Step-by-Step Procedure:

-

Dissolution: Dissolve the Cbz-protected compound in Methanol (0.1 M).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass) under an inert atmosphere (Nitrogen/Argon). Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Purge the vessel with

(balloon pressure is usually sufficient). Stir vigorously at RT for 2–4 hours. -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with Methanol.

-

Isolation: Concentrate the filtrate carefully under reduced pressure.

-

Critical Note: The free amine (3-methyloxetan-3-amine) is volatile (BP ~102°C). Do not use high vacuum or prolonged heating. It is often best used immediately in the next step (e.g., amide coupling) without full isolation.

-

Part 4: Applications in Drug Design

The 3-methyloxetan-3-amine fragment is a "plug-and-play" solution for optimizing lead compounds.

Comparative Metrics

The table below illustrates the impact of substituting a standard tert-butyl amine group with the 3-methyloxetan-3-amine motif.[1]

| Property | tert-Butyl Amine Fragment | 3-Methyloxetan-3-amine Fragment | Impact |

| LogP (Lipophilicity) | High | Low | Improved LipE |

| pKa (Basicity) | ~10.5 | ~8.7 | Reduced hERG liability |

| Metabolic Stability | Susceptible to N-dealkylation | Resistant | Extended Half-life |

| Conformation | Freely rotating | Constrained | Entropy Benefit |

Decision Logic for Researchers

Figure 2: Strategic decision matrix for utilizing the oxetane scaffold in lead optimization.[1]

Part 5: Stability & Handling

-

Storage: Store Benzyl N-(3-methyloxetan-3-yl)carbamate at 2–8°C. It is a stable solid, unlike its free amine counterpart.

-

Acid Sensitivity: While the Cbz group is stable, avoid prolonged exposure to strong Lewis acids (

) or strong protic acids (neat TFA) which may compromise the oxetane ring. -

Safety: Treat as a potential skin/eye irritant.[1][3] The free amine is volatile; use in a fume hood.

References

-

BOC Sciences. Benzyl N-(3-methyloxetan-3-yl)carbamate Product Page (CAS 1349988-69-7).[] Retrieved from

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4][5][6][7] Angewandte Chemie International Edition.[7] (Seminal paper on oxetane bioisosteres).

- Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews.

-

PubChem. 3-Methyloxetan-3-amine (CAS 874473-14-0) Compound Summary. Retrieved from

- Organic Syntheses.General Procedure for Curtius Rearrangement.

-

Google Patents. EP3248969B1: Process for the preparation of N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. Retrieved from

Sources

- 1. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-3-oxetanamine 97% | CAS: 874473-14-0 | AChemBlock [achemblock.com]

- 4. N-Methyloxetan-3-amine [myskinrecipes.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Benzyl N-(3-methyloxetan-3-yl)carbamate: A Pivotal Module in Modern Medicinal Chemistry

Executive Summary

Benzyl N-(3-methyloxetan-3-yl)carbamate (CAS: 1222769-07-4) represents a critical building block in contemporary drug discovery, specifically designed to introduce the 3,3-disubstituted oxetane motif into bioactive molecules. Emerging from the "Oxetane Renaissance" pioneered by the Carreira group and Hoffmann-La Roche in the late 2000s, this compound serves as a stable, protected precursor to 3-amino-3-methyloxetane .

Its primary utility lies in bioisosterism : the oxetane ring functions as a metabolic shield and a polarity modulator, often replacing gem-dimethyl or carbonyl groups to lower lipophilicity (LogP) and improve aqueous solubility without altering the steric profile of the parent drug.

History & Origins: The Oxetane Renaissance

Historically, oxetanes were viewed with skepticism in medicinal chemistry due to perceived chemical instability and susceptibility to ring-opening reactions. This paradigm shifted between 2006 and 2010 , driven by a collaborative effort between Prof. Erick M. Carreira (ETH Zurich) and Hoffmann-La Roche .

The Discovery Context

The specific development of Benzyl N-(3-methyloxetan-3-yl)carbamate was not a serendipitous natural product discovery but a rational design effort. Researchers sought small, polar, and metabolically stable structural units to replace lipophilic moieties like the gem-dimethyl group.

-

The Challenge: High lipophilicity in drug candidates leads to poor solubility and rapid metabolic clearance.

-

The Solution: The 3,3-disubstituted oxetane ring. Unlike 2-substituted oxetanes, which are prone to reductive or nucleophilic ring opening, the 3,3-disubstituted variants exhibit remarkable chemical stability.

-

The Artifact: The benzyl carbamate (Cbz) derivative was developed as the standard, shelf-stable intermediate. The free amine (3-amino-3-methyloxetane) is volatile and reactive; protecting it with a Cbz group allows for easy handling, purification, and storage before its introduction into a peptide or small molecule scaffold.

Chemical Identity & Structural Significance[1][2][3][4]

| Property | Detail |

| Chemical Name | Benzyl N-(3-methyloxetan-3-yl)carbamate |

| CAS Number | 1222769-07-4 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Key Moiety | 3,3-Disubstituted Oxetane Ring |

| Protecting Group | Carboxybenzyl (Cbz/Z) |

Structural Logic

-

The Oxetane Ring: Acts as a hydrogen bond acceptor (HBA) but not a donor. It is structurally compact (puckered square) and exerts a strong dipole.

-

The Cbz Group: Provides orthogonality. It is stable to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), and is removed via catalytic hydrogenation (

, Pd/C), which is compatible with the strained oxetane ring.

Synthesis Protocols

The synthesis of this compound relies on the Curtius Rearrangement , a robust method for converting carboxylic acids to amines with retention of stereochemistry (though the 3-position here is achiral).

Protocol: Curtius Rearrangement Route

Objective: Synthesis of Benzyl N-(3-methyloxetan-3-yl)carbamate from 3-methyloxetane-3-carboxylic acid.

Reagents:

-

Substrate: 3-Methyloxetane-3-carboxylic acid (CAS: 28562-53-0)

-

Reagent: Diphenylphosphoryl azide (DPPA)

-

Base: Triethylamine (

) -

Nucleophile/Solvent: Benzyl alcohol (

)[1][2] -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Activation: Charge a flame-dried reaction vessel with 3-methyloxetane-3-carboxylic acid (1.0 equiv) and anhydrous toluene (0.2 M).

-

Base Addition: Add Triethylamine (1.1 equiv) and stir at room temperature for 15 minutes to form the carboxylate salt.

-

Acyl Azide Formation: Add DPPA (1.1 equiv) dropwise. Stir at room temperature for 30 minutes. Note: DPPA converts the acid to the acyl azide.[3]

-

Rearrangement: Heat the reaction mixture to 80°C . Evolution of nitrogen gas (

) indicates the formation of the isocyanate intermediate via the Curtius rearrangement. Monitor until gas evolution ceases (approx. 1-2 hours). -

Trapping: Add Benzyl alcohol (1.5–2.0 equiv) to the hot reaction mixture. The isocyanate reacts with the alcohol to form the carbamate.[2][4]

-

Completion: Stir at 80°C for an additional 2–4 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with saturated

and brine. Dry over -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Visualization: Synthesis Pathway

Caption: The Curtius Rearrangement pathway converting the carboxylic acid to the Cbz-protected amine via acyl azide and isocyanate intermediates.[3][5]

Applications in Drug Design

The Benzyl N-(3-methyloxetan-3-yl)carbamate is primarily a delivery vehicle for the 3-amino-3-methyloxetane fragment. Once deprotected, this fragment is used to modify physicochemical properties.[6]

Bioisosteric Replacement Strategy

The oxetane ring is a "metabolic bioisostere" for:

-

Gem-dimethyl groups: The oxetane oxygen accepts hydrogen bonds, increasing solubility, while the ring volume is similar to a dimethyl group.

-

Carbonyl groups: The oxetane dipole aligns similarly to a ketone/amide carbonyl, but it lacks the chemical reactivity of a carbonyl.

Quantitative Impact (General Trends):

-

LogP (Lipophilicity): Substitution of a gem-dimethyl with an oxetane typically lowers LogP by 1.0 – 2.5 units .

-

Solubility: Aqueous solubility often increases by 10–100 fold .

-

Metabolic Stability: The 3,3-disubstitution blocks oxidative metabolism at the

-carbon, a common clearance pathway for aliphatic amines.

Visualization: Bioisosteric Decision Tree

Caption: Decision logic for deploying the oxetane motif to solve common pharmacokinetic liabilities in drug candidates.

References

-

Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

Wuitschik, G., Carreira, E. M., et al. (2006).[7] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

Sources

- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. almacgroup.com [almacgroup.com]

- 6. mdpi.com [mdpi.com]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling and Utilization of Benzyl N-(3-methyloxetan-3-yl)carbamate

The following technical guide details the safety, handling, and strategic utilization of benzyl N-(3-methyloxetan-3-yl)carbamate (CAS: 1349988-69-7). This document is structured for researchers requiring high-fidelity protocols for maintaining the integrity of the strained oxetane ring during drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Benzyl N-(3-methyloxetan-3-yl)carbamate is a specialized building block used primarily to introduce the 3-methyl-3-aminooxetane motif into pharmaceutical candidates. This motif is a celebrated bioisostere for gem-dimethyl or carbonyl groups, offering improved metabolic stability and solubility without significant lipophilicity penalties.

| Property | Specification |

| CAS Number | 1349988-69-7 |

| IUPAC Name | Benzyl (3-methyloxetan-3-yl)carbamate |

| Molecular Formula | |

| Molecular Weight | 221.25 g/mol |

| Structural Features | Oxetane Ring: 4-membered cyclic ether (High Ring Strain: ~107 kJ/mol).Cbz Group: Carboxybenzyl protecting group (Acid/H₂ labile).[1] |

| Physical State | Typically a white to off-white solid or viscous oil (purity dependent). |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. Sparingly soluble in water. |

Hazard Identification & Toxicology[5][6]

While specific GHS data for this exact intermediate is often extrapolated, its safety profile is derived from its constituent functional groups and the hydrolysis product (3-methyl-3-oxetanamine , CAS 874473-14-0).

Core Hazards

-

Severe Eye Damage (Category 1): The free amine released upon metabolism or degradation is corrosive to eyes. Treat the protected form with equivalent caution.

-

Skin Irritation (Category 2): Prolonged contact may cause dermatitis or sensitization.

-

Ring Strain Reactivity: The oxetane ring is less reactive than an epoxide but significantly more reactive than tetrahydrofuran (THF).[2] It acts as a latent alkylating agent under acidic conditions.

Mechanism of Instability

The safety and utility of this compound hinge on the oxetane ring stability .

-

Acid Sensitivity: Strong acids (HCl, TFA, HBr) protonate the oxetane oxygen, triggering nucleophilic attack and ring opening. This destroys the pharmacophore and generates reactive acyclic alcohols.

-

Thermal Stability: Generally stable up to ~100°C, but thermal runaway is possible in the presence of Lewis acids.

Storage & Stability Protocols

To prevent spontaneous degradation or ring-opening polymerization:

-

Temperature: Store at 2°C to 8°C .

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Moisture can slowly hydrolyze the ring over months.

-

Container: Amber glass vials with PTFE-lined caps. Avoid metal containers which may contain Lewis acid impurities (Fe, Al) that catalyze ring opening.

Safe Handling Workflow (The "No-Acid" Rule)

Expertise Insight: The most common failure mode when handling this compound is the inadvertent exposure to acidic glassware or solvents.

Standard Operating Procedure (SOP)

-

Glassware Prep: Base-wash glassware (dilute NaOH followed by water/acetone rinse) or use silanized glass to remove surface acidic silanols.

-

Solvent Selection: Use non-acidic solvents (DCM, THF, MeOH). Avoid chloroform (

) unless stabilized with amylene; ethanol-stabilized chloroform often contains trace HCl. -

PPE: Nitrile gloves (0.11 mm minimum thickness), chemical splash goggles, and lab coat.

Visualization: Handling Decision Tree

The following diagram illustrates the critical decision pathways to maintain compound integrity.

Caption: Decision logic for solvent selection to prevent acid-catalyzed oxetane ring opening.

Strategic Utilization: Deprotection Methodology

Removing the Cbz group to reveal the free amine (3-methyl-3-aminooxetane) is the primary use case. This step is critical; standard acidic Cbz removal (HBr/AcOH) will destroy the molecule.

Protocol: Hydrogenolysis (Safe Route)

This method preserves the oxetane ring while cleaving the carbamate.

-

Reagents: 10% Pd/C (0.05 eq), Methanol (0.1 M concentration).

-

Conditions:

balloon (1 atm), Room Temperature, 1-4 hours. -

Filtration: Filter through Celite immediately upon completion.

-

Workup: Concentrate in vacuo at <30°C. Do not heat significantly.

-

Note: If the free amine is volatile (bp ~120°C), avoid high vacuum for extended periods.

-

Protocol: Acidic Cleavage (FORBIDDEN)

-

Reagents: HBr/Acetic Acid or TFA/DCM.

-

Outcome: 100% degradation to amino-diols via ring opening. Do not use.

Visualization: Reaction Pathway Analysis

Caption: Comparative reaction pathways showing the necessity of neutral hydrogenolysis over acidic cleavage.

Emergency Procedures

| Scenario | Immediate Action |

| Eye Contact | CRITICAL. Rinse immediately with water for 15 minutes. The hydrolysis product is corrosive. Seek ophthalmologist support. |

| Skin Contact | Wash with soap and water. Remove contaminated clothing.[3][1][4] Monitor for sensitization. |

| Spill | Absorb with inert material (vermiculite or sand). Do not use acidic absorbents (like certain clay-based litters) as this may generate heat/fumes from ring opening. |

| Fire | Use Carbon Dioxide ( |

Disposal

-

Waste Stream: Nitrogen-containing organic waste.

-

Pre-treatment: Do not mix with strong acid waste streams (e.g., waste containing TFA or H₂SO₄) to prevent exothermic decomposition in the waste drum.

-

Labeling: Clearly label as "Contains Strained Heterocycle - Potential Sensitizer."

References

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual grounding on oxetane stability).

- Wuitschik, G., et al. (2006). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. (Validation of 3,3-disubstituted oxetane stability).

Sources

Technical Guide: Physicochemical and Synthetic Profile of Benzyl N-(3-methyloxetan-3-yl)carbamate

Abstract: This document provides a comprehensive technical overview of the physical, chemical, and synthetic characteristics of benzyl N-(3-methyloxetan-3-yl)carbamate. The oxetane motif is of significant interest in medicinal chemistry, offering a unique combination of properties including improved solubility and metabolic stability. When incorporated into a carbamate structure with a benzyloxycarbonyl (Cbz) protecting group, it becomes a valuable building block for the synthesis of more complex molecules in drug discovery. This guide details the predicted physicochemical properties based on structurally similar compounds, provides robust protocols for its synthesis and characterization, and discusses its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of 3,3-Disubstituted Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in modern drug design.[1] Its incorporation into small molecules can lead to significant improvements in physicochemical properties crucial for drug development. The strained four-membered ring acts as a hydrogen bond acceptor, which can enhance aqueous solubility without a substantial increase in molecular weight.[2] Furthermore, 3,3-disubstituted oxetanes have demonstrated greater stability compared to other substitution patterns, making them particularly attractive for creating robust molecular frameworks.[1]

The target molecule of this guide, benzyl N-(3-methyloxetan-3-yl)carbamate, combines the advantageous properties of the 3,3-disubstituted oxetane core with the widely used benzyloxycarbonyl (Cbz) protecting group. The Cbz group is a cornerstone in peptide synthesis and the protection of amines, known for its ease of introduction and removal, and its tendency to induce crystallinity, which aids in purification.[3] This combination makes the title compound a key intermediate for introducing the 3-methyl-3-oxetanyl amine moiety into a wide range of biologically active molecules.

Predicted Physicochemical Properties

While extensive experimental data for benzyl N-(3-methyloxetan-3-yl)carbamate is not yet publicly available, its physical and chemical properties can be reliably predicted based on closely related analogs and the well-understood chemistry of its constituent functional groups.

Summary of Predicted Characteristics

The following table summarizes the anticipated properties of benzyl N-(3-methyloxetan-3-yl)carbamate. These predictions are derived from data for similar benzyl carbamates and 3-substituted oxetane derivatives.

| Property | Predicted Value/Characteristic | Rationale / Analog Compound Data |

| Molecular Formula | C₁₃H₁₇NO₃ | - |

| Molecular Weight | 235.28 g/mol | - |

| Physical State | White to off-white crystalline solid | Benzyl carbamates are typically crystalline solids.[3] The related benzyl N-(3-hydroxypropyl)carbamate has a melting point of 50-53 °C. |

| Melting Point | Expected in the range of 60-90 °C | Similar carbamates, such as tert-butyl N-[3-(aminomethyl)benzyl]carbamate, have melting points in the 61-64 °C range.[4] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Low solubility in water. | Carbamates of this type generally exhibit good solubility in organic solvents. The oxetane moiety may slightly enhance aqueous solubility compared to purely aliphatic or aromatic analogs. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and bases, and catalytic hydrogenation. | The Cbz group is readily cleaved by hydrogenolysis or strong acids.[5] The oxetane ring can be susceptible to ring-opening under strongly acidic conditions.[6] |

Synthesis and Purification

The synthesis of benzyl N-(3-methyloxetan-3-yl)carbamate can be achieved through the protection of 3-amino-3-methyloxetane with benzyl chloroformate. This is a standard and high-yielding method for the introduction of a Cbz group onto a primary amine.[7]

Synthetic Workflow

The overall synthetic strategy is a one-step protection reaction.

Caption: Synthetic workflow for benzyl N-(3-methyloxetan-3-yl)carbamate.

Detailed Experimental Protocol

Materials:

-

3-Amino-3-methyloxetane (1.0 eq)

-

Benzyl chloroformate (1.05 eq)

-

Sodium bicarbonate (2.0 eq) or Triethylamine (1.5 eq)

-

Dichloromethane (DCM) or a mixture of Acetone and Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethyl acetate/hexanes)

Procedure:

-

In a round-bottom flask, dissolve 3-amino-3-methyloxetane in the chosen solvent system (e.g., DCM or acetone/water).

-

Add the base (sodium bicarbonate or triethylamine) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

If using DCM, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized benzyl N-(3-methyloxetan-3-yl)carbamate. The following are the standard analytical techniques and expected results.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm, 5H).- Methylene protons of the benzyl group (singlet, ~5.1 ppm, 2H).- Protons of the oxetane ring (two doublets or a multiplet, ~4.3-4.6 ppm, 4H).- Methyl protons (singlet, ~1.5 ppm, 3H).- NH proton of the carbamate (broad singlet, variable chemical shift). |

| ¹³C NMR | - Carbonyl carbon of the carbamate (~155-157 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Methylene carbon of the benzyl group (~67 ppm).- Methylene carbons of the oxetane ring (~78-80 ppm).- Quaternary carbon of the oxetane ring (~58-60 ppm).- Methyl carbon (~22-24 ppm). |

| FT-IR | - N-H stretch (broad, ~3300-3400 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹).- C=O stretch of the carbamate (strong, ~1680-1720 cm⁻¹).- C-O stretch of the ether and carbamate (~1000-1300 cm⁻¹). |

| Mass Spec (ESI) | Expected [M+H]⁺, [M+Na]⁺, or other relevant adducts. |

Workflow for Physicochemical Characterization

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. connectjournals.com [connectjournals.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. benzyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate|88463-19-8 - MOLBASE Encyclopedia [m.molbase.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. m.youtube.com [m.youtube.com]

Technical Guide: Theoretical Properties & Applications of Benzyl N-(3-methyloxetan-3-yl)carbamate

[1][2][3]

Executive Summary

Benzyl N-(3-methyloxetan-3-yl)carbamate (Cbz-protected 3-methyl-3-aminooxetane) represents a critical intermediate for introducing the 3,3-disubstituted oxetane motif into peptidomimetics and small molecule drugs.[1][2][3][4]

In modern drug discovery, this compound serves a dual purpose:

-

Structural Bioisostere: It acts as a surrogate for gem-dimethyl or carbonyl groups, significantly altering physicochemical parameters (Solubility, LogP) without changing steric volume.[1][2]

-

Protected Synthon: It provides a stable, orthogonal precursor to the free amine (3-methyloxetan-3-amine), allowing for controlled peptide coupling or scaffold elaboration.[1][2][3]